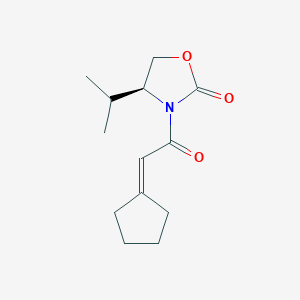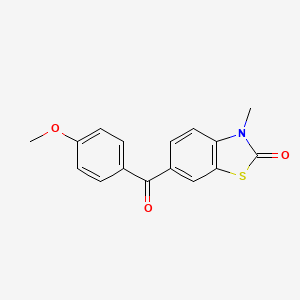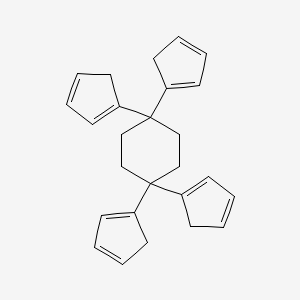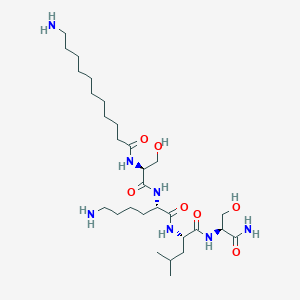
2-Oxazolidinone, 3-(cyclopentylideneacetyl)-4-(1-methylethyl)-, (S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxazolidinone, 3-(cyclopentylideneacetyl)-4-(1-methylethyl)-, (S)- is a compound belonging to the oxazolidinone class, which is characterized by a five-membered heterocyclic ring containing nitrogen and oxygen atoms. Oxazolidinones have gained significant attention in medicinal chemistry due to their diverse biological activities, particularly as antibacterial agents .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of oxazolidinones typically involves the cyclization of amino alcohols with carbonyl compounds. For 2-Oxazolidinone, 3-(cyclopentylideneacetyl)-4-(1-methylethyl)-, (S)-, the synthetic route may involve the reaction of an appropriate amino alcohol with a cyclopentylideneacetyl derivative under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of oxazolidinones, including 2-Oxazolidinone, 3-(cyclopentylideneacetyl)-4-(1-methylethyl)-, (S)-, may involve large-scale batch or continuous flow processes. These methods often utilize catalysts and optimized reaction conditions to maximize efficiency and yield .
化学反応の分析
Types of Reactions
2-Oxazolidinone, 3-(cyclopentylideneacetyl)-4-(1-methylethyl)-, (S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone N-oxides, while reduction may produce hydroxylated derivatives .
科学的研究の応用
2-Oxazolidinone, 3-(cyclopentylideneacetyl)-4-(1-methylethyl)-, (S)- has several scientific research applications, including:
作用機序
The mechanism of action of 2-Oxazolidinone, 3-(cyclopentylideneacetyl)-4-(1-methylethyl)-, (S)- involves the inhibition of bacterial protein synthesis. The compound binds to the 50S ribosomal subunit, preventing the formation of a functional 70S initiation complex, which is essential for protein synthesis . This action effectively halts bacterial growth and replication.
類似化合物との比較
Similar Compounds
Similar compounds include other oxazolidinones such as linezolid, tedizolid, and contezolid . These compounds share the oxazolidinone core structure but differ in their substituents, which can affect their biological activity and pharmacokinetic properties.
Uniqueness
2-Oxazolidinone, 3-(cyclopentylideneacetyl)-4-(1-methylethyl)-, (S)- is unique due to its specific substituents, which may confer distinct biological activities and pharmacological properties compared to other oxazolidinones . Its unique structure may also influence its binding affinity and specificity for bacterial ribosomes, potentially leading to different antibacterial spectra and resistance profiles.
特性
CAS番号 |
192329-12-7 |
|---|---|
分子式 |
C13H19NO3 |
分子量 |
237.29 g/mol |
IUPAC名 |
(4S)-3-(2-cyclopentylideneacetyl)-4-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H19NO3/c1-9(2)11-8-17-13(16)14(11)12(15)7-10-5-3-4-6-10/h7,9,11H,3-6,8H2,1-2H3/t11-/m1/s1 |
InChIキー |
KDMLPNWVAKPYLE-LLVKDONJSA-N |
異性体SMILES |
CC(C)[C@H]1COC(=O)N1C(=O)C=C2CCCC2 |
正規SMILES |
CC(C)C1COC(=O)N1C(=O)C=C2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Methane, trifluoro[(iodomethyl)sulfonyl]-](/img/structure/B15163711.png)


![Formamide, N-[2,3-dichloro-6-[(2,4-dinitrophenyl)thio]phenyl]-](/img/structure/B15163723.png)


![4-[3-(But-3-en-1-yl)-2-oxopyrrolidin-1-yl]-3-diazonio-4-oxobut-2-en-2-olate](/img/structure/B15163752.png)
![Ethyl 3-{2-[6-(1-cyanopentylidene)cyclohexa-2,4-dien-1-yl]hydrazinyl}propanoate](/img/structure/B15163756.png)
![9-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B15163761.png)
